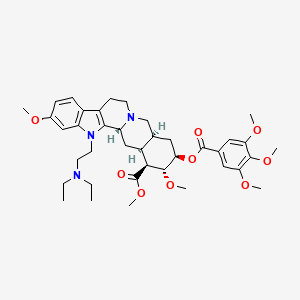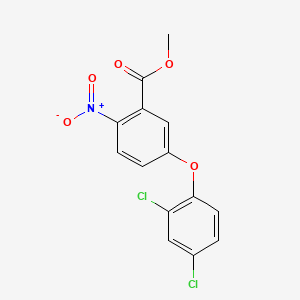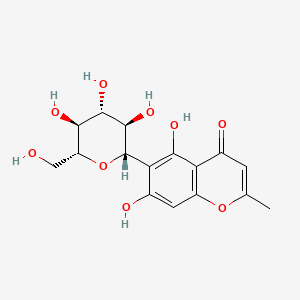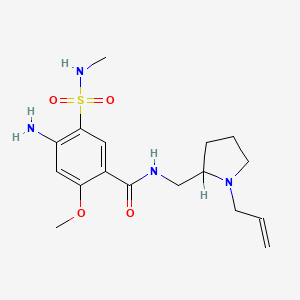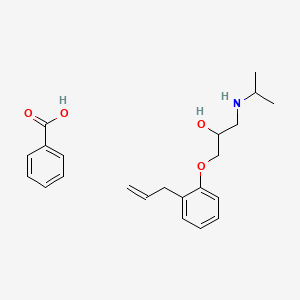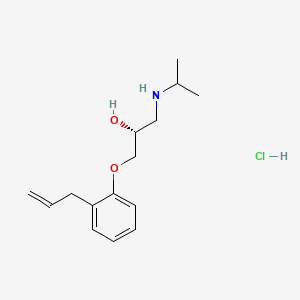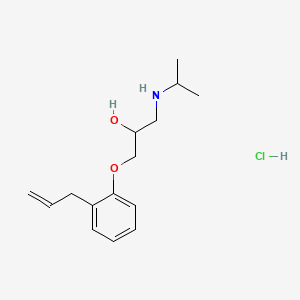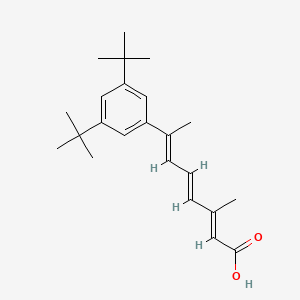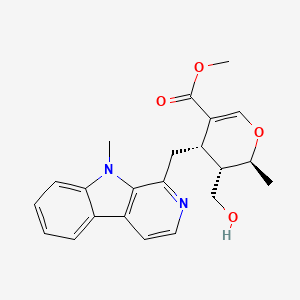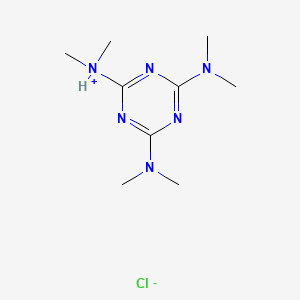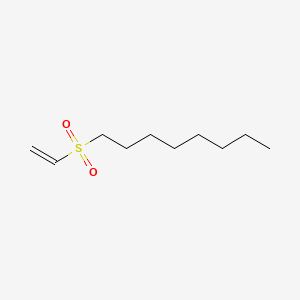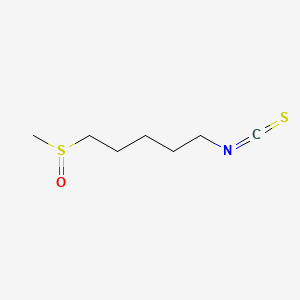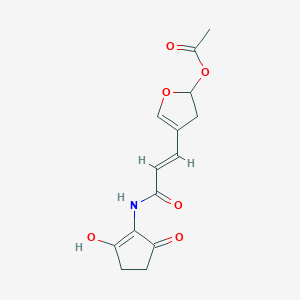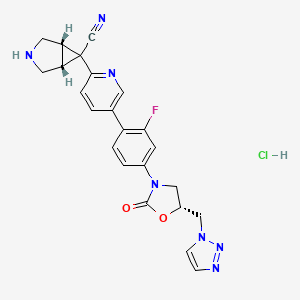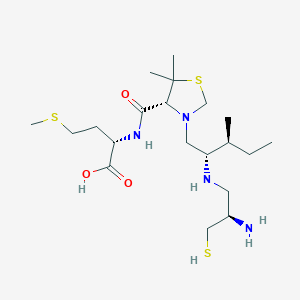
(S)-2-((R)-3-((2S,3S)-2-(((R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethylthiazolidine-4-carboxamido)-4-(methylthio)butanoic acid.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIM-46050 is a potent and specific inhibitor of human farnesyltransferase. BIM-46050 is free acidic form of BIM-46068. The IC50 values for in vitro inhibition of human brain FTase indicate that BIM-46050 and the ester form BIM-46068 are potent inhibitors of farnesyltransferase. Their potencies are in the nanomolar range and compare favorably with the compounds B581, FTI-277 and L745,631. B581 is an analog of the tetrapeptide Cys-Val-Phe-Met obtained by replacement of the amino-terminal amide bonds inhibiting processing of farnesylated proteins specifically. FTI-277 is a methyl ester of FTI-276, reported as a preferential inhibitor of FTase over GGTase I (100-fold). L745,631 is a 2-substituted piperazine reported to be a highly selective inhibitor of FTase over GGTase (2,000-fold). The selectivity of BIM-46050 and BIM-46068 for FTase over GGTase is very similar for both compounds (3,000-fold).
Applications De Recherche Scientifique
Enantiopure α,α-Dialkyl α-Amino Acids Synthesis
Research has shown that derivatives of thiazolidine, similar to the compound , can serve as efficient and economical sources for synthesizing enantiopure α,α-dialkylated α-amino acids. This process involves fragmentation-recombination to generate specific benzamide derivatives, which are then converted to α,β-dialkylated α,β-diaminopropionic acids (Rojas‐Lima et al., 2005).
Potential Antihypertensive Drugs
Another study utilized L-cysteine and aldehydes for synthesizing 2-substituted thiazolidine-4-carboxylic acids, indicating potential applications as antihypertensive drugs due to their action as angiotensin converting enzyme inhibitors (Ershov et al., 2014).
Enantioselective Acylating Agents
Thiazolidine derivatives have been prepared for enantioselective acyl transfer to amine and amino acid racemates. These compounds demonstrate significant yields and optical purity, indicating their potential utility in stereoselective synthesis (Yadav & Dubey, 2002).
HIV Protease Inhibitors Building Blocks
In the field of pharmaceutical research, thiazolidine derivatives have been synthesized as chiral building blocks for assembling potent HIV protease inhibitors. This synthesis involves several steps, including enantioselective hydrolysis and oxidation protocols (Ikunaka et al., 2002).
Pharmacologically Active Substances
Thiazolidine and related compounds have shown promise as pharmacologically active substances, particularly in the context of synthesizing substituted aminobutyric acids. These compounds are of interest for their potential therapeutic applications in various neurological conditions (Vasil'eva et al., 2016).
Propriétés
Numéro CAS |
201487-52-7 |
|---|---|
Nom du produit |
(S)-2-((R)-3-((2S,3S)-2-(((R)-2-amino-3-mercaptopropyl)amino)-3-methylpentyl)-5,5-dimethylthiazolidine-4-carboxamido)-4-(methylthio)butanoic acid. |
Formule moléculaire |
C20H40N4O3S3 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H40N4O3S3/c1-6-13(2)16(22-9-14(21)11-28)10-24-12-30-20(3,4)17(24)18(25)23-15(19(26)27)7-8-29-5/h13-17,22,28H,6-12,21H2,1-5H3,(H,23,25)(H,26,27)/t13-,14+,15-,16+,17+/m0/s1 |
Clé InChI |
WZQMATCSPBSBQX-DMRKSPOLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](CN1CSC([C@H]1C(=O)N[C@@H](CCSC)C(=O)O)(C)C)NC[C@H](CS)N |
SMILES |
CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)O)(C)C)NCC(CS)N |
SMILES canonique |
CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)O)(C)C)NCC(CS)N |
Apparence |
white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BIM46050; BIM-46050; BIM 46050. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



